molecular formula C7H16ClN B1450270 (1-Ethylcyclopentyl)amine hydrochloride CAS No. 1222098-09-0

(1-Ethylcyclopentyl)amine hydrochloride

Cat. No.: B1450270
CAS No.: 1222098-09-0
M. Wt: 149.66 g/mol
InChI Key: HHXUSXWTSHAVSZ-UHFFFAOYSA-N
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Description

(1-Ethylcyclopentyl)amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclopentylamine, where an ethyl group is attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1-Ethylcyclopentyl)amine hydrochloride typically involves the alkylation of cyclopentylamine with ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale alkylation reactions followed by purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclopentyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted amine derivatives .

Scientific Research Applications

(1-Ethylcyclopentyl)amine hydrochloride is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylcyclopentyl)amine hydrochloride is unique due to the presence of both the cyclopentane ring and the ethyl group, which confer distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

1-ethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7(8)5-3-4-6-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXUSXWTSHAVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222098-09-0
Record name 1-ethylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzyl(1-ethylcyclopent-3-en-1-yl)carbamate (1.3 g, 5.3 mmol) in methanol (20 mL) was added palladium on charcoal (130 mg, 10%). The reaction mixture was stirred at 50° C. under hydrogen atmosphere overnight. A solution of hydrochloric acid (20 mL, 1 mol/L in methanol) was added to the reaction and the reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure to give the crude product (900 mg), which was used for the next step without further purification. MS (ESI) m/z=114.2 [M+H]+
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethylcyclopentyl)amine hydrochloride
Reactant of Route 2
(1-Ethylcyclopentyl)amine hydrochloride
Reactant of Route 3
(1-Ethylcyclopentyl)amine hydrochloride
Reactant of Route 4
(1-Ethylcyclopentyl)amine hydrochloride
Reactant of Route 5
(1-Ethylcyclopentyl)amine hydrochloride
Reactant of Route 6
(1-Ethylcyclopentyl)amine hydrochloride

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